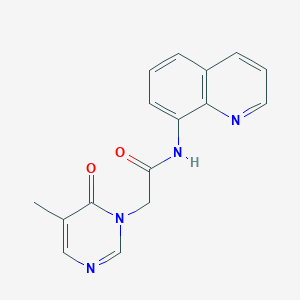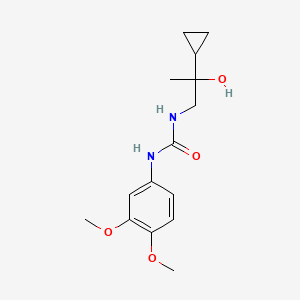
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide, or 2-MOPQA, is a small molecule that has been the subject of much scientific research in recent years. 2-MOPQA has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
作用机制
2-MOPQA has been shown to interact with several receptors and enzymes in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the enzyme monoamine oxidase-A (MAO-A). By binding to these receptors and enzymes, 2-MOPQA is able to modulate the activity of these proteins and, in turn, affect the activity of several pathways in the body. For example, 2-MOPQA has been shown to inhibit the activity of MAO-A, which can lead to an increase in serotonin and dopamine levels in the brain.
Biochemical and Physiological Effects
2-MOPQA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MOPQA has been shown to reduce anxiety and improve cognitive function. In addition, 2-MOPQA has been shown to reduce inflammation and improve cardiovascular health. Finally, 2-MOPQA has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.
实验室实验的优点和局限性
2-MOPQA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 2-MOPQA is relatively non-toxic, making it safe for use in experiments involving animals. However, 2-MOPQA is not without its limitations. It is relatively expensive, making it difficult to use in large-scale experiments. In addition, 2-MOPQA is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
未来方向
Given the wide range of potential applications for 2-MOPQA, there are many potential future directions for research. For example, further research could be conducted to investigate the potential therapeutic uses of 2-MOPQA, such as for the treatment of anxiety, depression, and other neurological disorders. In addition, further research could be conducted to investigate the potential of 2-MOPQA as an anti-cancer drug. Finally, further research could be conducted to investigate the potential of 2-MOPQA as a tool for studying the effects of small molecules on gene expression and protein folding.
合成方法
2-MOPQA can be synthesized from a variety of starting materials including quinoline, acetamide, and 5-methyl-6-oxo-1,6-dihydropyrimidine. The synthesis of 2-MOPQA is typically performed in three steps. In the first step, the quinoline and acetamide are reacted together to form a quinoline-acetamide adduct. In the second step, the adduct is reacted with 5-methyl-6-oxo-1,6-dihydropyrimidine to form the desired 2-MOPQA. Finally, the product is purified using column chromatography.
科学研究应用
2-MOPQA has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used as a tool to study the effects of small molecules on a variety of biological processes, including cell signaling and gene expression. In addition, 2-MOPQA has been used to study the effects of drug action on the central nervous system and to investigate the effects of small molecules on the regulation of protein folding and stability.
属性
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-17-10-20(16(11)22)9-14(21)19-13-6-2-4-12-5-3-7-18-15(12)13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLWDMDKMTMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)
![ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6495338.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6495344.png)
![4-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B6495345.png)